molecular formula C6H11NO3S B12951560 8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide

8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide

Cat. No.: B12951560
M. Wt: 177.22 g/mol
InChI Key: MPSPSUOTRXAZFG-UHFFFAOYSA-N
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Description

8-Oxa-2-thia-5-azaspiro[35]nonane 2,2-dioxide is a spiro compound characterized by its unique bicyclic structure, which includes oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The nitrogen and oxygen atoms in the spiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the spiro compound.

Scientific Research Applications

8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-5-azaspiro[3.5]nonane
  • 2-Oxa-7-azaspiro[3.5]nonane
  • 5-Oxa-2-thia-8-azaspiro[3.5]nonane

Uniqueness

8-Oxa-2-thia-5-azaspiro[35]nonane 2,2-dioxide is unique due to the presence of both sulfur and oxygen atoms in its spiro ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

8-oxa-2λ6-thia-5-azaspiro[3.5]nonane 2,2-dioxide

InChI

InChI=1S/C6H11NO3S/c8-11(9)4-6(5-11)3-10-2-1-7-6/h7H,1-5H2

InChI Key

MPSPSUOTRXAZFG-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(N1)CS(=O)(=O)C2

Origin of Product

United States

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